4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with an ethanesulfonyl group, a fluoro-benzothiazole moiety, and a pyridin-2-ylmethyl group
Preparation Methods
The synthesis of 4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic synthesis. The process often starts with the preparation of the benzamide core, followed by the introduction of the ethanesulfonyl group and the fluoro-benzothiazole moiety. The final step involves the attachment of the pyridin-2-ylmethyl group. Reaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The nitro group in the benzothiazole moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-benzothiazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The ethanesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other benzamide derivatives, 4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(methylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
- 4-(ethanesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)17-11-9-15(10-12-17)21(27)26(14-16-6-3-4-13-24-16)22-25-20-18(23)7-5-8-19(20)30-22/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTKQUOLLCXBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.